4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5
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Overview
Description
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, an ethylpiperidinyl group, an ethylsulfonyl group, and a methoxybenzamide group. The presence of deuterium (d5) in the compound indicates that it is a deuterated form, which can be useful in certain types of research, such as metabolic studies and pharmacokinetics.
Preparation Methods
The synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions. The general synthetic route may include the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of an appropriate starting material with ethylamine to form the 1-ethyl-3-piperidinyl intermediate.
Introduction of the sulfonyl group: The intermediate is then reacted with an ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.
Formation of the benzamide core: The resulting compound is then reacted with 4-amino-2-methoxybenzoic acid to form the benzamide core.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as the use of large-scale reaction vessels and purification techniques.
Chemical Reactions Analysis
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to form sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its unique chemical structure.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 can be compared with other similar compounds, such as:
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(methylsulfonyl)-2-methoxybenzamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical properties and biological activity.
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-hydroxybenzamide: This compound has a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of deuterium, which can provide distinct advantages in certain research applications.
Biological Activity
4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5 is a synthetic compound with potential therapeutic applications, particularly in the field of psychiatry and neurology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H27N3O4S
- Molecular Weight : 369.48 g/mol
- CAS Number : 148516-68-1
- IUPAC Name : 4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide
The compound is believed to interact with various neurotransmitter receptors, particularly those involved in dopaminergic signaling. Its structural similarity to other benzamide derivatives suggests that it may exhibit selective binding to dopamine receptors, especially the D4 subtype, which has been implicated in mood regulation and psychotic disorders .
In Vitro Studies
Research indicates that this compound exhibits significant binding affinity to dopamine D4 receptors. In competitive binding assays, the compound demonstrated an IC50 value in the nanomolar range, indicating potent activity against this receptor subtype .
Case Studies
-
Dopamine D4 Receptor Affinity :
- A study assessed the binding affinities of various compounds at cloned human dopamine D4 receptors. The results showed that derivatives similar to this compound had IC50 values ranging from 0.057 nM to 7.8 nM, highlighting the potential of this class of compounds in targeting D4 receptors specifically .
- Behavioral Effects in Animal Models :
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H27N3O4S |
Molecular Weight | 369.48 g/mol |
CAS Number | 148516-68-1 |
Binding Affinity (D4) | IC50 ~ 0.057 nM |
Behavioral Impact | Anxiolytic effects observed |
Properties
IUPAC Name |
4-amino-5-ethylsulfonyl-2-methoxy-N-[1-(1,1,2,2,2-pentadeuterioethyl)piperidin-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPNVLVQHWRB-SGEUAGPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.